(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the indole moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Benzyloxy and methoxy substitutions: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicine, compounds like (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide may be investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Benzyloxy and methoxy substituted compounds: These functional groups can influence the compound’s solubility, stability, and reactivity.
Uniqueness
The uniqueness of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-18-22(21-10-6-7-11-23(21)30-18)16-29-33-28(34)25-15-24(31-32-25)20-12-13-26(27(14-20)35-2)36-17-19-8-4-3-5-9-19/h3-16,30H,17H2,1-2H3,(H,31,32)(H,33,34)/b29-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDRMKQLNWEHD-MUFRIFMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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